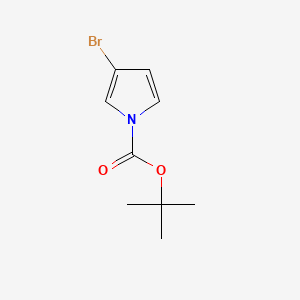
tert-Butyl-3-brom-1H-pyrrol-1-carboxylat
Übersicht
Beschreibung
“tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate” is a chemical compound with the molecular formula C9H12BrNO2 . It is also known as “N-Boc-2,5-dihydro-1H-pyrrole” or "tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate" .
Synthesis Analysis
The synthesis of “tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate” can be achieved from “Di-tert-butyl dicarbonate” and "3-BROMO-1-(TRIISOPROPYLSILYL)PYRROLE" . Another related compound, “N-Boc-2,5-dihydro-1H-pyrrole”, can be synthesized from "N-boc-diallylamine" .Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate” is represented by the InChI code: 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-5-4-6-14-10(8)15/h4-7H,1-3H3 .Physical And Chemical Properties Analysis
The predicted boiling point of “tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate” is 279.3±32.0 °C, and its predicted density is 1.37±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Organokatalyse
Diese Verbindung spielt eine entscheidende Rolle in organokatalytischen Prozessen, die für die Konstruktion von Pyrrolringen von großer Bedeutung sind. Organokatalyse ist ein nachhaltiger und effizienter Ansatz zur Synthese verschiedener Strukturgerüste, und 1-Boc-3-brom-1H-pyrrol kann zur Erzeugung von Pyrrolderivaten durch [3 + 2]-Cycloadditionsreaktionen verwendet werden .
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is a chemical intermediate and is often used in the synthesis of more complex molecules . Therefore, its targets would largely depend on the final compound it is used to create.
Mode of Action
It’s worth noting that pyrrole derivatives are often involved in reactions with various biological targets due to the presence of the pyrrole ring, a heterocyclic aromatic organic compound .
Biochemical Pathways
As a chemical intermediate, “tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate” is used in the synthesis of various organic compounds . The specific biochemical pathways it affects would depend on the final compound it is used to synthesize.
Action Environment
The action environment of “tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate” is typically in a laboratory setting, under controlled conditions . Environmental factors that could influence its action include temperature, pH, and the presence of other reactants .
Eigenschaften
IUPAC Name |
tert-butyl 3-bromopyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBWQHBOCOJUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
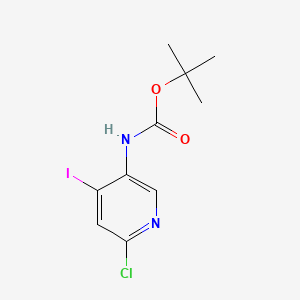

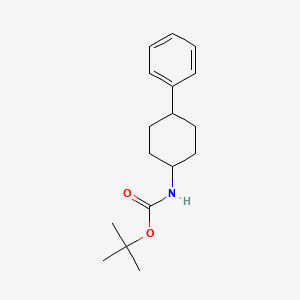
![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B592165.png)
![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B592167.png)
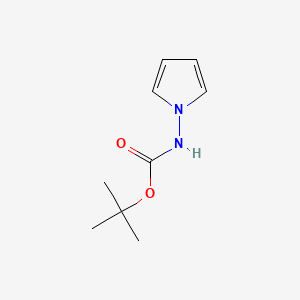

![tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B592173.png)
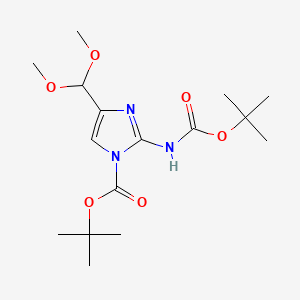
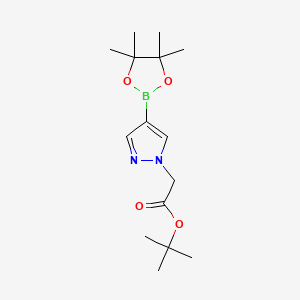

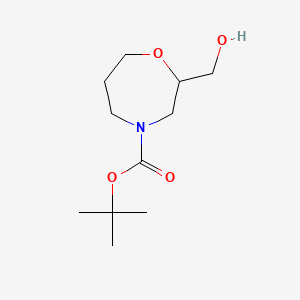
![tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B592184.png)
